molecular formula C13H15ClN2 B1290661 N-Benzyl-1,4-benzenediamine dihydrochloride CAS No. 17272-84-3

N-Benzyl-1,4-benzenediamine dihydrochloride

Cat. No.: B1290661
CAS No.: 17272-84-3
M. Wt: 234.72 g/mol
InChI Key: DCQAEGWLXWRTRU-UHFFFAOYSA-N
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Description

N-Benzyl-1,4-benzenediamine dihydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.192. It is a derivative of 1,4-phenylenediamine, where a benzyl group is attached to one of the nitrogen atoms. This compound is often used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,4-benzenediamine dihydrochloride typically involves the reaction of 1,4-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-1,4-benzenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to various biochemical effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,4-benzenediamine dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzyl-1,4-phenylenediamine dihydrochloride involves the reaction of benzylamine with 1,4-phenylenediamine in the presence of hydrochloric acid to form the desired product.", "Starting Materials": [ "Benzylamine", "1,4-phenylenediamine", "Hydrochloric acid" ], "Reaction": [ "Add 1,4-phenylenediamine (1.0 eq) to a round-bottom flask containing benzylamine (1.0 eq) and hydrochloric acid (2.0 eq) in methanol.", "Stir the reaction mixture at room temperature for 24 hours.", "Filter the resulting precipitate and wash with methanol.", "Dry the product under vacuum to obtain N-Benzyl-1,4-phenylenediamine dihydrochloride as a white solid." ] }

CAS No.

17272-84-3

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

4-N-benzylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H

InChI Key

DCQAEGWLXWRTRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl

Pictograms

Irritant

Origin of Product

United States

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